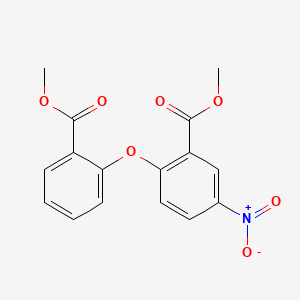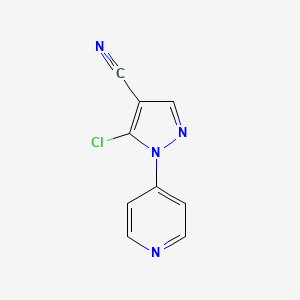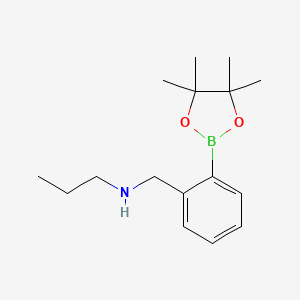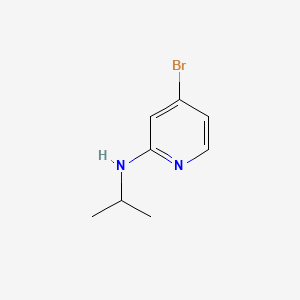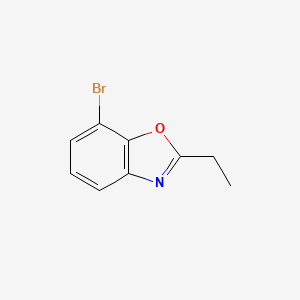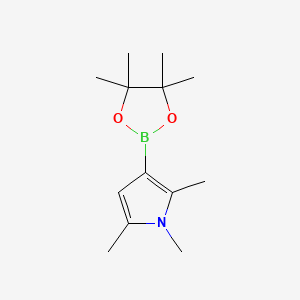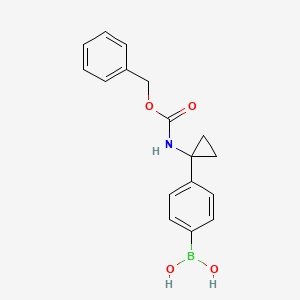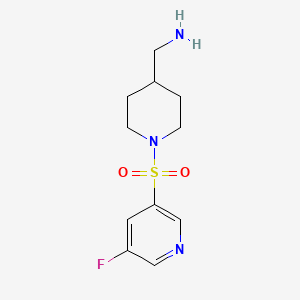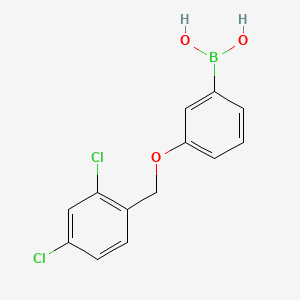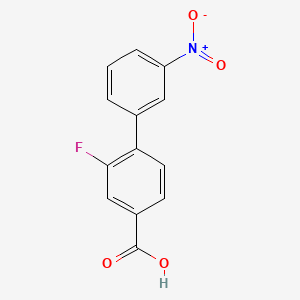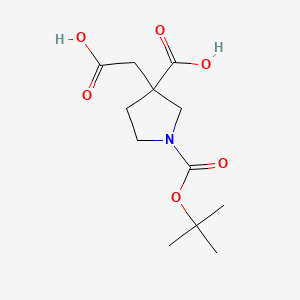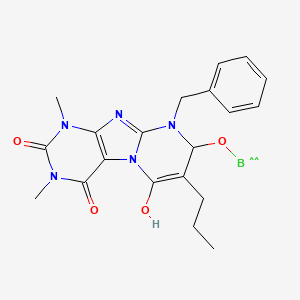
CID 45118956
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borinic acid, 1,2,3,4,8,9-hexahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-9-(phenylmethyl)-7-propylpyrimido[2,1-f]purin-8-yl ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Borinic acid, 1,2,3,4,8,9-hexahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-9-(phenylmethyl)-7-propylpyrimido[2,1-f]purin-8-yl ester typically involves multi-step organic reactions. These steps often include the formation of intermediate compounds, which are then further reacted to form the final product. Common reagents used in these synthetic routes include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Borinic acid, 1,2,3,4,8,9-hexahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-9-(phenylmethyl)-7-propylpyrimido[2,1-f]purin-8-yl ester undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the efficiency and selectivity of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Borinic acid, 1,2,3,4,8,9-hexahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-9-(phenylmethyl)-7-propylpyrimido[2,1-f]purin-8-yl ester has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Borinic acid, 1,2,3,4,8,9-hexahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-9-(phenylmethyl)-7-propylpyrimido[2,1-f]purin-8-yl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Borinic acid, 1,2,3,4,8,9-hexahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-9-(phenylmethyl)-7-propylpyrimido[2,1-f]purin-8-yl ester include other borinic acids and pyrimido[2,1-f]purin derivatives.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to other similar compounds. Its combination of functional groups and molecular framework allows for a wide range of applications and interactions that are not observed in other related compounds.
Properties
CAS No. |
114906-82-0 |
|---|---|
Molecular Formula |
C20H22BN5O4 |
Molecular Weight |
407.237 |
IUPAC Name |
(9-benzyl-6-hydroxy-1,3-dimethyl-2,4-dioxo-7-propyl-8H-purino[7,8-a]pyrimidin-8-yl)oxyboron |
InChI |
InChI=1S/C20H22BN5O4/c1-4-8-13-16(27)26-14-15(23(2)20(29)24(3)17(14)28)22-19(26)25(18(13)30-21)11-12-9-6-5-7-10-12/h5-7,9-10,18,27H,4,8,11H2,1-3H3 |
InChI Key |
CXJMHFSTXPZQBQ-UHFFFAOYSA-N |
SMILES |
[B]OC1C(=C(N2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C)O)CCC |
Synonyms |
Borinic acid, 1,2,3,4,8,9-hexahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-9-(phenylmethyl)-7-propylpyrimido[2,1-f]purin-8-yl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


